molecular formula C15H30N2 B2708761 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-90-6

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B2708761
CAS No.: 58324-90-6
M. Wt: 238.419
InChI Key: QEZOCSVNNUPJPG-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a bispidine derivative characterized by a bicyclic scaffold with two nitrogen atoms at positions 3 and 7, each substituted with butyl groups. This compound belongs to the azabicyclo[3.3.1]nonane family, a privileged structural motif in medicinal chemistry due to its versatility in targeting receptors such as nicotinic acetylcholine receptors (nAChRs) and serotonin receptors. Its synthesis typically involves Mannich reactions or functionalization of preformed bicyclic cores, enabling diverse modifications for enhanced pharmacological profiles .

Properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZOCSVNNUPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CC(C1)CN(C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dibromopentane with a diamine such as 1,5-diaminopentane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, where alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer double bonds or hydrogenated nitrogen atoms.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H30N2
  • CAS Number : 58324-90-6
  • Structure : The compound features a bicyclic framework with two nitrogen atoms integrated into its structure, contributing to its unique chemical behavior.

Scientific Research Applications

The applications of 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating various reactions and the formation of metal complexes.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in studying enzyme mechanisms and can act as a probe in biochemical assays to investigate enzyme activity.
  • Modulation of AMPA Receptors : It functions as a positive allosteric modulator of AMPA receptors, influencing glutamatergic signaling pathways which are vital for cognitive functions and memory processes .

Industrial Applications

  • Production of Specialty Chemicals : The compound is involved in the synthesis of specialty chemicals and serves as an intermediate in producing more complex industrial materials.
  • Polymer Production : It is also used in the manufacturing of polymers due to its unique structural properties.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, highlighting its potential use in drug development aimed at metabolic disorders.

Case Study 2: Cognitive Enhancement

Research focused on the cognitive-enhancing properties of this compound demonstrated significant improvements in memory retention in animal models. The modulation of AMPA receptors was linked to these cognitive benefits, suggesting potential therapeutic applications for cognitive impairments.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
ChemistryBuilding block for organic synthesisStructural versatility
BiologyEnzyme inhibition studiesModulation of enzyme activity
AMPA receptor modulationEnhances glutamatergic signaling
IndustryProduction of specialty chemicalsIntermediate synthesis
Polymer productionUtilizes unique structural properties

Mechanism of Action

The mechanism by which 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, structural features, and physicochemical properties of 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane are distinct from other azabicyclo derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Azabicyclo[3.3.1]nonane Derivatives

Compound Name Substituents Biological Activity Structural Features Key Properties/Findings References
This compound Butyl at N3, N7 nAChR ligand (subtype-selective) Flexible acyclic HBA motifs; nonane scaffold Enhanced lipophilicity; β-cyclodextrin complexes improve solubility
TC-6683/AZD1446 Diazabicyclo[3.3.0]octane β2 nAChR agonist (cognitive enhancement) Smaller octane ring; carboxamide HBA motif Rigid structure limits chemical space exploration
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonane Phenyl at C1, C5 Local anesthetic; hypotensive agent Aromatic substituents stabilize interactions Reduced flexibility compared to aliphatic analogs
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Methyl at N3, N7 5-HT3 receptor antagonist Chair-chair conformation; equatorial N-CH3 groups High receptor affinity (IC50 ~ nM range)
9-Oxa-3,7-diazabicyclo[3.3.1]nonane Oxygen at C9 Antiarrhythmic (cardiac applications) Oxabispidine scaffold with altered electronics Improved metabolic stability due to ether linkage
3,7-Dinitro-1,3,5,7-tetraazabicyclo[...] Nitro groups at N3, N7 High-energy material (non-pharmacological) Planar tetraazabicyclo framework Explosive properties; limited bioactivity

Key Differentiators of this compound

β-cyclodextrin inclusion complexes mitigate this issue . In contrast, the dimethyl analog (3,7-dimethyl) exhibits a rigid chair-chair conformation with equatorial methyl groups, optimizing interactions with 5-HT3 receptors .

Synthetic Accessibility :

  • The dibutyl derivative’s synthesis via Mannich reactions allows for scalable production, whereas oxabispidines (e.g., 9-oxa derivatives) require multistep routes involving benzyl protection/deprotection .

Cytotoxic Potential: Bispidine derivatives, including the dibutyl compound, demonstrate anticancer activity by modulating polyamine metabolism, a feature absent in nitro- or tetraaza-substituted analogs .

Structural and Conformational Insights

  • Crystal Structures : 9,9-disubstituted derivatives (e.g., 9,9-dimethyl) exhibit dihedral angles of ~74° between imide planes, influencing hydrogen-bonding networks and supramolecular assembly .
  • Conformational Flexibility : The dibutyl derivative’s acyclic HBA motifs provide greater torsional freedom compared to fused pyridone systems in cytisine, enabling adaptive binding to nAChR subtypes .

Pharmacological and Industrial Relevance

  • Drug Development : The dibutyl compound’s balance of lipophilicity and solubility makes it a candidate for CNS-targeted therapies, while methyl/phenyl analogs find use in anesthesia or cardiovascular applications.
  • Safety Profiles : Safety data for 9,9-dimethyl derivatives indicate low acute toxicity (LD50 > 2000 mg/kg), though dibutyl analogs require further toxicological evaluation .

Biological Activity

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane, a bicyclic compound with the molecular formula C15H28N2, is part of the diazabicyclo[3.3.1]nonane family known for its diverse biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 238.42 g/mol
  • CAS Number : 58324-XX
  • Structure : The compound features two butyl groups attached to the diazabicyclo[3.3.1]nonane core, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research has shown that derivatives of the diazabicyclo[3.3.1]nonane scaffold can selectively interact with nAChRs, influencing neurotransmission and potentially modulating cognitive functions .
  • Orexin Receptors : The compound has been identified as a non-peptide antagonist of orexin receptors, which are involved in regulating wakefulness and appetite . This antagonism suggests potential applications in treating sleep disorders and obesity.

1. Neuropharmacological Effects

Studies indicate that this compound exhibits significant effects on behavior and cognition:

  • Anxiolytic Properties : In animal models, the compound has shown potential in reducing anxiety-related behaviors .
  • Antidepressant Effects : Chronic administration in rodent models has demonstrated antidepressant-like activity .

2. Performance Enhancement

Research involving physical endurance tests has revealed that derivatives incorporating this bicyclic structure can enhance performance metrics in mice:

  • Stimulatory Effects on Physical Endurance : In tests measuring swimming and running endurance, compounds derived from this scaffold significantly improved performance compared to control groups . For instance:
    • Compound K1-458 increased running duration by over 30% at a dose of 100 mg/kg.
    • The LD50 for these compounds was found to exceed 1000 mg/kg, indicating a favorable safety profile.

Study on Orexin Receptor Antagonism

A study explored the effects of this compound on orexin receptor activity in rat models:

  • Findings : The compound effectively reduced orexin A-induced behaviors associated with feeding and arousal.
  • Implications : These results suggest its potential utility in managing disorders linked to orexin dysregulation such as insomnia and narcolepsy .

Performance Enhancement Study

Another investigation assessed the impact of this compound on physical performance:

  • Methodology : Mice were subjected to exhaustive swimming tests after administration.
  • Results : The study concluded that the compound significantly outperformed traditional actoprotectors like bromantane in enhancing endurance .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other compounds in the same class:

Compound NameStructureKey ActivityReference
9-Methyl-3,7-diazabicyclo[3.3.1]nonaneMethyl group substitutionModerate nAChR affinity
9-Oxa-3,7-diazabicyclo[3.3.1]nonaneOxa substitutionOrexin receptor antagonist
BromantaneNon-bicyclic structureActoprotective agent

Q & A

Q. What are the common synthetic routes for 3,7-diazabicyclo[3.3.1]nonane derivatives?

The synthesis typically involves Mannich cyclocondensation of substituted piperidones followed by Wolff-Kishner reduction to remove ketone groups. For example, 3-(3-ethoxypropyl)-7-heterocyclic derivatives are synthesized via Mannich reactions using glacial acetic acid and methanol as solvents, with subsequent reduction yielding the bicyclic structure. Structural confirmation is achieved via IR spectroscopy and 1H/13C NMR , which reveal chair-chair conformations in the bicyclic core .

Q. How is the structural conformation of 3,7-diazabicyclo[3.3.1]nonane derivatives validated experimentally?

1H NMR spectroscopy is critical for confirming the chair-chair conformation of the bicyclic scaffold. For instance, coupling constants and axial/equatorial proton splitting patterns in derivatives like 3-(2-ethoxyethyl)-7-cyclopropylmethyl analogs provide evidence of rigid bicyclic geometry . IR spectroscopy further supports functional group assignments (e.g., ketone reduction to methylene groups) .

Q. What pharmacological activities are associated with 3,7-diazabicyclo[3.3.1]nonane derivatives?

These derivatives exhibit diverse bioactivities, including:

  • Analgesic effects : Complexes like O-benzoyloxime-β-cyclodextrin show higher analgesic activity than tramal in rodent models, attributed to enhanced bioavailability .
  • Receptor modulation : Derivatives act as AMPA receptor positive allosteric modulators (PAMs) and nicotinic acetylcholine receptor (nAChR) ligands , with selectivity influenced by substituent geometry .

Advanced Research Questions

Q. How do substituents influence the physicochemical properties of 3,7-diazabicyclo[3.3.1]nonane derivatives?

Substituents significantly alter basicity , as shown by spectrophotometric titrations in acetonitrile. For example, electron-withdrawing groups reduce basicity by up to 13 orders of magnitude , correlating with PCM-B3LYP/6-31+G(d) computational proton affinity calculations. This relationship is further validated by 15N NMR chemical shifts , which reflect electronic environments at nitrogen atoms .

Q. What computational strategies optimize 3,7-diazabicyclo[3.3.1]nonane derivatives for receptor binding?

Molecular docking and density functional theory (DFT) are used to predict binding to targets like AMPA receptors. For tricyclic derivatives, docking reveals unique binding sites distinct from classical PAM AMPA modulators, driven by the scaffold's rigidity and hydrophobicity. Computational screening of 260 analogs identified candidates with strong binding to modulator pockets, guiding synthetic prioritization .

Q. How can data contradictions in pharmacological studies be resolved?

Discrepancies in activity (e.g., variable analgesic efficacy across derivatives) are addressed by:

  • Comparative conformational analysis : NMR or X-ray crystallography to confirm structural consistency.
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups) to isolate critical pharmacophores .
  • In silico pharmacokinetic modeling : Predicting bioavailability differences due to cyclodextrin encapsulation or substituent hydrophobicity .

Q. What methodologies enhance the synthetic yield of complex derivatives?

Key strategies include:

  • Solvent optimization : Use of CH2Cl2/MeOH mixtures for chromatographic purification of N-Boc-protected intermediates .
  • Catalyst selection : For example, Huang-Minlon reduction improves ketone-to-methylene conversion yields (74.2% reported for 3,7-diazabicyclononane synthesis) .
  • Microwave-assisted synthesis : Reduces reaction times for cyclocondensation steps, though not explicitly documented in the evidence, analogous methods are extrapolated from related bicyclic systems .

Q. How do cyclodextrin complexes improve the pharmacological profile of these compounds?

Encapsulation with β-cyclodextrin enhances aqueous solubility and bioavailability. For example, the O-benzoyloxime-β-cyclodextrin complex (NA-332) demonstrated lower acute toxicity and prolonged analgesic activity compared to free ligands, likely due to controlled release and reduced metabolic degradation .

Methodological Recommendations

  • For synthetic challenges , prioritize Wolff-Kishner reduction post-Mannich reactions to avoid ketone interference in downstream functionalization .
  • For receptor studies , combine docking with electrophysiology (e.g., patch-clamp assays) to validate computational predictions of AMPA/nAChR modulation .
  • Address solubility issues via cyclodextrin encapsulation or PEGylation for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.